3-bromofuro[2,3-c]pyridine-5-carboxylic acid
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Overview
Description
3-Bromofuro[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromofuro[2,3-c]pyridine-5-carboxylic acid typically involves the formation of the furo[2,3-c]pyridine core followed by bromination and carboxylation. One common method includes the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. The carboxylation step can be achieved using carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time, as well as employing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Bromofuro[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furan or pyridine rings.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Carboxylation: Carbon dioxide in the presence of a base such as sodium hydroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted furo[2,3-c]pyridine derivatives .
Scientific Research Applications
3-Bromofuro[2,3-c]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-bromofuro[2,3-c]pyridine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoropyridine-2-carboxylic acid: Similar in structure but with a fluorine atom instead of a furan ring.
5-Bromopyridine-3-carboxylic acid: Lacks the fused furan ring, making it less complex.
Uniqueness
3-Bromofuro[2,3-c]pyridine-5-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous.
Properties
CAS No. |
478149-27-8 |
---|---|
Molecular Formula |
C8H4BrNO3 |
Molecular Weight |
242 |
Purity |
95 |
Origin of Product |
United States |
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